molecular formula C15H21NO B6895516 N-(2-benzylcyclohexyl)acetamide

N-(2-benzylcyclohexyl)acetamide

Cat. No.: B6895516
M. Wt: 231.33 g/mol
InChI Key: HHFMDOBWCCQMOI-UHFFFAOYSA-N
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Description

N-(2-Benzylcyclohexyl)acetamide is a cyclohexyl-substituted acetamide derivative characterized by a benzyl group attached to the cyclohexane ring at the 2-position.

Properties

IUPAC Name

N-(2-benzylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12(17)16-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFMDOBWCCQMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylcyclohexyl)acetamide typically involves the reaction of 2-benzylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures (around 85°C) and an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Benzylcyclohexanone or benzylcyclohexanoic acid.

    Reduction: 2-benzylcyclohexylamine.

    Substitution: Brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

N-(2-benzylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-benzylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Flexibility : Cyclohexyl-based acetamides are synthesized via diverse routes, including Ugi multicomponent reactions () and peptide coupling agents like PyBOP ().
  • Yield Variability : Yields range from 41% to 81%, influenced by steric hindrance from substituents (e.g., benzyl vs. bromo groups) .
Opioid Receptor Affinity

N-[(2-Aminocyclohexyl)aryl]acetamide derivatives (e.g., compound 39 in ) exhibit high κ-opioid receptor selectivity (Ki = 4.2 nM) and analgesic efficacy (MPE₅₀ = 12 mg/kg in rats). The pyrrolidine substituent and 10-π-electron aromatic systems (e.g., benzo[b]furan) are critical for activity .

Antimicrobial and Antifungal Activity

Phenoxy acetamide derivatives (e.g., compounds 47–50 in ) show potent activity against gram-positive bacteria (MIC < 1 µg/mL) and fungi (Candida spp.). The benzo[d]thiazol-5-ylsulfonyl group enhances membrane disruption .

Anti-inflammatory and Analgesic Properties

N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives () demonstrated ED₅₀ = 8–12 mg/kg in rodent models, attributed to COX-2 inhibition and reduced prostaglandin synthesis .

Physicochemical and Toxicological Profiles

Property N-(2-Benzylcyclohexyl)acetamide (Inferred) N-(6-Aminohexyl)acetamide () N-(2-Hydroxyphenyl)acetamide ()
Molecular Weight ~305 g/mol 158.24 g/mol 165.19 g/mol
Solubility Low in water; high in organic solvents High in water and ethanol Moderate in DMSO
Toxicity (Mutagenicity) Not reported Not reported Mutation data available ()
LogP (Lipophilicity) ~3.5–4.0 0.5–1.0 ~1.5–2.0

Key Findings :

  • Lipophilicity: The benzyl group in this compound likely increases logP compared to polar derivatives like N-(6-aminohexyl)acetamide, enhancing blood-brain barrier penetration .
  • Toxicity : Substituted acetamides with hydroxamic acid moieties (e.g., ) show mutagenicity, highlighting the need for structural optimization to reduce off-target effects .

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